molecular formula C10H13N3O3S2 B2944130 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide CAS No. 1904366-86-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide

Cat. No.: B2944130
CAS No.: 1904366-86-4
M. Wt: 287.35
InChI Key: XKQRYMVRXYKFCF-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is a synthetic compound characterized by its unique thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide typically involves the following steps:

  • Formation of the thienopyrimidine core: : This is achieved through a series of cyclization reactions, starting from simple aromatic precursors.

  • Introduction of the ethyl linker: : An alkylation reaction introduces the ethyl group to the thienopyrimidine core.

  • Attachment of the ethanesulfonamide group: : This step involves sulfonylation, using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonamide functionality.

Industrial Production Methods

Scaling up the synthesis for industrial production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to improve yield and reduce costs. The use of continuous flow reactors could also enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Oxidative processes can modify the thienopyrimidine core or the ethanesulfonamide group.

  • Reduction: : Reduction reactions can affect the oxo group in the thienopyrimidine ring, converting it to hydroxyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups within the compound, allowing for further modification.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.

  • Substitution: : Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The products of these reactions vary:

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Generates alcohols or amines.

  • Substitution: : Leads to various substituted thienopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure offers opportunities for creating derivatives with diverse chemical properties.

Biology

Biologically, this compound is of interest for its potential biological activity, including antimicrobial and anticancer properties. Researchers explore its interaction with biological macromolecules to develop new therapeutic agents.

Medicine

In medicine, the compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.

Industry

Industrially, this compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. It modulates pathways involved in cellular processes like DNA replication, protein synthesis, and signal transduction. The presence of the thienopyrimidine core allows it to bind to nucleotide-binding sites, altering the activity of target proteins.

Comparison with Similar Compounds

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)ethanesulfonamide is unique among thienopyrimidine derivatives due to the presence of the ethanesulfonamide group. This structural feature distinguishes it from other compounds in its class, such as:

  • Thienopyrimidine analogs: : These lack the ethanesulfonamide group and may have different pharmacological properties.

  • Sulfonamide derivatives: : While these share the sulfonamide functionality, they do not possess the thienopyrimidine core.

The combination of these structural elements contributes to its distinct chemical and biological profile, making it a valuable compound for further research and development.

Conclusion

This compound stands out due to its multifaceted applications in various fields. Its unique structure enables a wide range of chemical reactions and potential uses, particularly in medicinal and industrial chemistry. Continued research into its properties and mechanisms of action could unlock new opportunities for innovation and discovery.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S2/c1-2-18(15,16)12-4-5-13-7-11-9-8(10(13)14)3-6-17-9/h3,6-7,12H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRYMVRXYKFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=NC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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